(S)-(+)-4-Methyl-2-pentanol

Chiral Purity Optical Rotation Stereochemistry

(S)-(+)-4-Methyl-2-pentanol (CAS 14898-80-7), also known as (S)-(+)-methyl isobutyl carbinol, is a chiral secondary alcohol belonging to the class of aliphatic alcohols. It is an optically active compound characterized by its ability to rotate plane-polarized light, with a specific optical rotation of +21° (neat).

Molecular Formula C6H14O
Molecular Weight 102.17 g/mol
CAS No. 14898-80-7
Cat. No. B088433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-4-Methyl-2-pentanol
CAS14898-80-7
Molecular FormulaC6H14O
Molecular Weight102.17 g/mol
Structural Identifiers
SMILESCC(C)CC(C)O
InChIInChI=1S/C6H14O/c1-5(2)4-6(3)7/h5-7H,4H2,1-3H3/t6-/m0/s1
InChIKeyWVYWICLMDOOCFB-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procure (S)-(+)-4-Methyl-2-pentanol (CAS 14898-80-7) for High-Purity Chiral Synthesis


(S)-(+)-4-Methyl-2-pentanol (CAS 14898-80-7), also known as (S)-(+)-methyl isobutyl carbinol, is a chiral secondary alcohol belonging to the class of aliphatic alcohols [1]. It is an optically active compound characterized by its ability to rotate plane-polarized light, with a specific optical rotation of +21° (neat) . This compound is commercially available with high chemical purity (typically 98-99%) and high optical purity (≥99% ee) [2]. It serves as a vital chiral building block in the synthesis of pharmaceuticals and agrochemicals, and is employed as a reagent in regioselective organic reactions .

Chiral (S)-enantiomer with defined positive optical rotation for stereochemical identity control
High enantiomeric purity specification supports asymmetric synthesis workflows
Chiral building block and reagent for pharmaceutical and agrochemical intermediate construction

The Critical Need for Stereochemical Purity in (S)-(+)-4-Methyl-2-pentanol for Asymmetric Applications


Substituting (S)-(+)-4-Methyl-2-pentanol with its racemic mixture or the (R)-enantiomer is not feasible for stereoselective applications. The chiral nature of this compound dictates its interactions in asymmetric catalysis, chiral resolution, and as a building block for enantiomerically pure pharmaceuticals and agrochemicals [1]. Using a racemic mixture would introduce the unwanted enantiomer, leading to unpredictable or diminished biological activity, altered pharmacokinetics, or reduced stereoselectivity in catalytic processes [1]. Furthermore, in kinetic resolutions, the specific enantiomer is required to achieve high enantiomeric excess, and substituting with a different alcohol would result in different reaction rates and product profiles [2]. Therefore, procurement must specify the exact (S)-enantiomer to ensure reproducible and intended experimental outcomes.

Target
Substitute
Risk
(S)-(+)-4-Methyl-2-pentanol
Racemic mixture
Introduces opposite enantiomer; may alter stereochemical outcome and downstream biological readouts
(S)-(+)-4-Methyl-2-pentanol
(R)-(-)-enantiomer
Opposite absolute configuration; not interchangeable for enantioselective or chiral-resolution applications

Quantitative Differentiation of (S)-(+)-4-Methyl-2-pentanol Against Closest Analogs and Alternatives


Optical Rotation: (S)-(+)-4-Methyl-2-pentanol vs. (R)-(-)-4-Methyl-2-pentanol and Racemic Mixture

The (S)-(+)-4-Methyl-2-pentanol enantiomer exhibits a distinct positive optical rotation, enabling definitive stereochemical identification and quality control. This property is critical for ensuring the correct enantiomer is procured for chiral synthesis. The optical rotation of the (S)-enantiomer is +21° (neat) , which is significantly different from the (R)-enantiomer's reported rotation of -21.0 ± 0.3° (neat) or -18.5° (c=1% in chloroform) [1]. The racemic mixture, by definition, has a net optical rotation of approximately 0°.

Optical Rotation
Head-to-head
+21° (neat) vs (R): -21.0±0.3° (neat)
Confirms enantiomer identity for chiral synthesis QC
Polarimetry at 20°C, 589 nm
Chiral Purity Optical Rotation Stereochemistry

Enzymatic Kinetic Resolution: High Enantiomeric Excess (ee) for (S)-4-Methyl-2-pentanol

The (S)-enantiomer of 4-methyl-2-pentanol can be obtained with exceptionally high enantiomeric purity via kinetic resolution using lipase B from Candida antarctica. This method yields the enantiopure alcohol with >99% ee [1]. This level of stereochemical purity is essential for applications where the presence of even trace amounts of the (R)-enantiomer would compromise the outcome of asymmetric syntheses.

Kinetic Resolution ee
Class-level
>99% ee for (S)-enantiomer
Supports procurement of high-ee material for asymmetric synthesis
CALB lipase transesterification; lot-specific verification advised
Biocatalysis Kinetic Resolution Enantiomeric Excess

Coenzyme Regeneration in Enzymatic Ketone Reduction: Superiority Over 2-Propanol

(S)-(+)-4-Methyl-2-pentanol is a preferred co-substrate for NAD(P)H coenzyme regeneration in two-phase enzymatic ketone reductions, offering a key advantage over the commonly used 2-propanol. While 2-propanol is water-miscible and often used for coenzyme regeneration [1], 4-methyl-2-pentanol is more hydrophobic and forms a distinct organic phase, which is advantageous when reducing poorly water-soluble keto compounds [1]. This biphasic system allows for higher substrate loadings and easier product isolation, enhancing the overall process efficiency.

Phase Behavior
Class-level
Forms organic phase in aqueous systems; biphasic co-substrate
May facilitate hydrophobic ketone reduction workflows
Process efficiency context-dependent; water-miscible alcohols differ
Biocatalysis Coenzyme Regeneration Alcohol Dehydrogenase

Regioselective Carbon-Oxygen Bond Cleavage: A Unique Application Not Shared by All Aliphatic Alcohols

(S)-(+)-4-Methyl-2-pentanol is specifically employed in the regioselective carbon-oxygen bond cleavage of unsymmetrical acetals in the presence of titanium tetrachloride and allylsilanes . This application is a distinct, literature-documented use case that is not a general property of all secondary alcohols. It demonstrates a specific reactivity profile that may be required for certain synthetic routes, making it a necessary reagent for those specific transformations.

Regioselective Cleavage
Data to verify
Specific C-O bond cleavage of unsymmetrical acetals with allylsilanes/TiCl4
Required for this synthetic route; substitution unlikely to reproduce
Literature-reported transformation; validate in target system
Regioselective Cleavage Acetal Chemistry Allylsilane

Chiral Purity as a Critical Quality Attribute for Pharmaceutical and Agrochemical Synthesis

As a chiral building block, (S)-(+)-4-Methyl-2-pentanol is essential for creating intricate chiral auxiliaries and ligands for asymmetric catalysis in pharmaceutical and agrochemical synthesis . The compound is commercially available with an optical purity of 99% ee [1]. While not a direct comparator, the necessity for high optical purity in these fields is a well-established principle, as the use of racemic or enantiomerically impure starting materials would lead to mixtures of diastereomers in downstream products, complicating purification and potentially reducing efficacy.

Optical Purity
Reported
99% ee commercial specification
Enables preparation of single-enantiomer products
Verify lot-specific certificate of analysis
Chiral Building Block Drug Synthesis Agrochemical

Asymmetric Hydrogenation Catalyst Performance: Direct Comparison with (R)-Enantiomer

In asymmetric hydrogenation of 4-methyl-2-pentanone using a silica-supported starch-polysulfosiloxane-Pt complex catalyst, the product and optical yields for the (R)-enantiomer were reported as 73.2% and 94.1%, respectively [1]. This study demonstrates that specific catalysts can selectively produce one enantiomer over the other. While this data is for the (R)-enantiomer, it highlights the necessity of using the correct chiral catalyst and the potential for high enantioselectivity in the synthesis of these chiral alcohols. For the procurement of (S)-(+)-4-Methyl-2-pentanol, this underscores the importance of sourcing material with verified stereochemistry, as the opposite enantiomer would be produced by a different catalyst or reaction conditions.

Asymmetric Hydrogenation
Context-dependent
Reported 94.1% optical yield for (R)-enantiomer with Pt catalyst
Demonstrates feasible high enantioselectivity; catalyst-specific context
Not directly measured for (S)-enantiomer in this study
Asymmetric Hydrogenation Catalyst Enantioselectivity

Optimal Use Cases for (S)-(+)-4-Methyl-2-pentanol in Research and Industry


Synthesis of Enantiomerically Pure Pharmaceuticals and Agrochemicals

As a high-purity chiral building block (>99% ee) , (S)-(+)-4-Methyl-2-pentanol is ideal for constructing the stereochemically defined core structures of active pharmaceutical ingredients (APIs) and advanced agrochemical intermediates. Its use ensures the correct stereoisomer is introduced early in the synthesis, avoiding the formation of diastereomeric mixtures that are difficult to separate .

Coenzyme Regeneration in Large-Scale Enzymatic Ketone Reductions

In industrial biocatalysis, (S)-(+)-4-Methyl-2-pentanol serves as an efficient co-substrate for NAD(P)H regeneration in two-phase systems, particularly for the reduction of hydrophobic ketones . Its immiscibility with water facilitates high substrate loading and simplifies product recovery compared to water-miscible alcohols like 2-propanol .

Chiral Auxiliary and Ligand Synthesis for Asymmetric Catalysis

The compound is used to prepare intricate chiral auxiliaries and ligands that are essential for achieving high levels of asymmetry in catalytic processes . The (S)-enantiomer's specific optical rotation (+21°) serves as a key quality control metric for these derivatives.

Regioselective Transformations in Organic Synthesis

(S)-(+)-4-Methyl-2-pentanol is a specific reagent for the regioselective carbon-oxygen bond cleavage of unsymmetrical acetals when reacted with allylsilanes and titanium tetrachloride . This unique reactivity profile makes it an essential procurement item for researchers executing this particular synthetic methodology.

Application
Selection Property
Validation Focus
Chiral API / agrochemical intermediate synthesis
High optical purity specification
Verify enantiomeric excess and stereochemical identity
Enzymatic ketone reduction co-substrate
Biphasic organic-phase behavior
Process compatibility with hydrophobic substrates
Chiral auxiliary / ligand preparation
Defined (S)-enantiomer optical rotation
Confirm stereochemical configuration of derivatives
Regioselective acetal cleavage
Specific reactivity profile
Reaction-specific transformation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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